Cox-2-IN-17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H23ClN6O2 |

|---|---|

Molecular Weight |

414.9 g/mol |

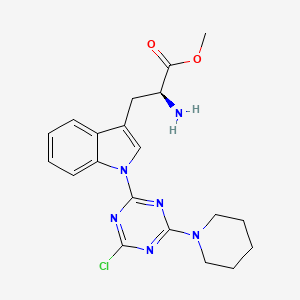

IUPAC Name |

methyl (2S)-2-amino-3-[1-(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)indol-3-yl]propanoate |

InChI |

InChI=1S/C20H23ClN6O2/c1-29-17(28)15(22)11-13-12-27(16-8-4-3-7-14(13)16)20-24-18(21)23-19(25-20)26-9-5-2-6-10-26/h3-4,7-8,12,15H,2,5-6,9-11,22H2,1H3/t15-/m0/s1 |

InChI Key |

FDJHAIWHVOSEBD-HNNXBMFYSA-N |

Isomeric SMILES |

COC(=O)[C@H](CC1=CN(C2=CC=CC=C21)C3=NC(=NC(=N3)Cl)N4CCCCC4)N |

Canonical SMILES |

COC(=O)C(CC1=CN(C2=CC=CC=C21)C3=NC(=NC(=N3)Cl)N4CCCCC4)N |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Cox-2-IN-17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action for the selective cyclooxygenase-2 (COX-2) inhibitor, Cox-2-IN-17. This document synthesizes available data to offer insights into its biochemical activity, relevant signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound is a selective inhibitor of the COX-2 enzyme.[1] The therapeutic anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are primarily achieved through the inhibition of COX-2, while the common adverse effects, such as gastrointestinal issues, are linked to the inhibition of the COX-1 isoform.[2] By selectively targeting COX-2, this compound aims to provide potent anti-inflammatory and analgesic effects with a reduced risk of certain side effects associated with non-selective NSAIDs.[3]

The primary mechanism involves blocking the cyclooxygenase active site of the COX-2 enzyme. This prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins (PGs) like PGE2.[4][5] These prostaglandins are key mediators of inflammation, pain, and fever.[6]

Quantitative Data Summary

This compound has been identified as a potent and selective inhibitor of COX-2. The available quantitative data for a representative compound, a 2,4,5-triarylimidazole analog, is summarized below.

| Compound ID | Chemical Class | Target | IC50 | Selectivity Index (SI) | Reference |

| Compound | 2,4,5-triarylimidazole | COX-2 | 0.32 μM | >312.5 | [2] |

| Compound 17 | Imidazoline analog | COX-2 | 0.3 μmol/L | Not Reported | [3] |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways influenced by this compound.

Caption: Inhibition of the COX-2 pathway by this compound.

Caption: Downstream signaling of Prostaglandin E2 (PGE2).

Experimental Protocols

The following describes a general methodology for determining the in vitro inhibitory activity of compounds like this compound against COX-1 and COX-2.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

Materials and Reagents:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (e.g., this compound)

-

Reference inhibitors (e.g., Celecoxib, Ibuprofen)

-

Reaction buffer (e.g., Tris-HCl)

-

Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

-

Microplate reader

Experimental Workflow:

Caption: Workflow for in vitro COX inhibition assay.

Procedure:

-

Compound Preparation: A stock solution of this compound is prepared and serially diluted to obtain a range of test concentrations.

-

Enzyme Reaction: In a microplate, the human recombinant COX-1 or COX-2 enzyme is pre-incubated with the various concentrations of this compound or a vehicle control for a specified time at room temperature.

-

Substrate Addition: The enzymatic reaction is initiated by the addition of arachidonic acid. The plate is then incubated at 37°C for a defined period.

-

Reaction Termination: The reaction is stopped by the addition of a quenching agent.

-

PGE2 Quantification: The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of COX inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Broader Implications and Therapeutic Potential

The selective inhibition of COX-2 has significant therapeutic implications. Overexpression of COX-2 is associated with various inflammatory conditions, including arthritis.[6] Furthermore, COX-2-derived prostaglandins play a role in cancer progression by promoting angiogenesis, increasing resistance to apoptosis, and modulating the tumor microenvironment.[2][5] Clinical trials have explored the use of selective COX-2 inhibitors as adjuncts in cancer therapy, such as for familial adenomatous polyposis.[1][2] The development of potent and selective COX-2 inhibitors like this compound continues to be an important area of research for anti-inflammatory and potential anti-cancer applications.

References

- 1. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. mdpi.com [mdpi.com]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

Cox-2-IN-17 CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective cyclooxygenase-2 (COX-2) inhibitor, Cox-2-IN-17. It includes its chemical properties, biological activity, and detailed experimental protocols for its evaluation.

Core Compound Information

This compound is a potent and selective inhibitor of COX-2. Its chemical and physical properties are summarized below.

| Property | Value |

| CAS Number | 2411390-10-6 |

| Molecular Formula | C₂₀H₂₃ClN₆O₂ |

| Molecular Weight | 414.89 g/mol |

| SMILES | COC(=O)--INVALID-LINK--C3=NC(=NC(=N3)Cl)N4CCCCC4)N |

Molecular Structure:

The molecular structure of this compound is characterized by a central triazine ring appended with a tryptophan methyl ester and a piperidine moiety. This unique structure contributes to its high affinity and selectivity for the COX-2 enzyme.

Biological Activity

This compound demonstrates high potency in inhibiting the COX-2 enzyme, with minimal effect on the COX-1 isoform, indicating a favorable safety profile with a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.

| Target | IC₅₀ Value |

| COX-2 | 0.02 µM[1] |

| COX-1 | > 10 µM |

Signaling Pathway

This compound exerts its anti-inflammatory and analgesic effects by inhibiting the COX-2 enzyme, a key component in the inflammatory cascade. The following diagram illustrates the canonical COX-2 signaling pathway.

Caption: COX-2 Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key in vivo experiments to evaluate the efficacy of this compound are provided below.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol assesses the ability of this compound to reduce acute inflammation.

Workflow:

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Procedure:

-

Animals: Male Wistar rats weighing 150-200 g are used.

-

Grouping: Animals are divided into control, standard, and test groups.

-

Dosing: The test compound, this compound, is administered orally at various doses. A standard non-steroidal anti-inflammatory drug (NSAID), such as indomethacin, is used as a positive control. The control group receives the vehicle.

-

Induction of Edema: One hour after drug administration, 0.1 mL of a 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar tissue of the right hind paw of each rat.[2][3]

-

Measurement of Edema: The volume of the paw is measured using a plethysmometer immediately before the carrageenan injection and at specified intervals (e.g., 1, 2, 3, 4, and 5 hours) after.[2]

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This assay evaluates the peripheral analgesic effect of this compound.

Workflow:

Caption: Experimental workflow for the acetic acid-induced writhing test.

Procedure:

-

Animals: Swiss albino mice of either sex weighing 25-30 g are used.[4]

-

Grouping: The mice are divided into control, standard, and test groups.

-

Dosing: this compound is administered orally at different doses. A standard analgesic, such as aspirin, is used as a positive control.[4] The control group receives the vehicle.

-

Induction of Writhing: One hour after dosing, each mouse is injected intraperitoneally with 0.1 mL of a 0.7% solution of acetic acid.[4]

-

Observation: Immediately after the acetic acid injection, the number of writhes (a characteristic stretching behavior) is counted for each animal over a 20-minute period.[4][5]

-

Data Analysis: The percentage protection against writhing is calculated for each test group in comparison to the vehicle-treated control group.

Synthesis

The synthesis of this compound involves a multi-step process that is detailed in the primary literature. The key steps generally involve the formation of the substituted triazine core followed by the coupling of the tryptophan methyl ester and piperidine moieties. Researchers are directed to the publication by Kumari P, et al. in Bioorganic & Medicinal Chemistry, 2020, for the detailed synthetic scheme and characterization data.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.innovareacademics.in [journals.innovareacademics.in]

- 5. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Characterization of Cox-2-IN-17 Inhibition

This technical guide provides a comprehensive overview of the in vitro cyclooxygenase-2 (COX-2) inhibition assay for the compound Cox-2-IN-17. It is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel anti-inflammatory agents. This document details the quantitative inhibitory data, a generalized experimental protocol for assessing COX-2 inhibition, and visual diagrams of the relevant biological pathway and experimental workflow.

Quantitative Inhibition Data

This compound is a potent inhibitor of the COX-2 enzyme.[1][2] Its inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The available in vitro data for this compound is summarized below.

| Inhibitor | Target | IC50 (µM) | Reference |

| This compound | COX-2 | 0.02 | [1][2] |

Note: Data on the inhibition of the COX-1 isoform by this compound was not available in the provided search results. The ratio of IC50 values (COX-1/COX-2) is required to calculate the selectivity index, a key parameter for assessing the compound's specificity.

COX-2 Signaling Pathway

Cyclooxygenase (COX) enzymes are central to the biosynthesis of prostanoids from arachidonic acid.[3] There are two primary isoforms, COX-1 and COX-2.[4] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its levels rise significantly during inflammation.[4][5] The COX-2 enzyme catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), which serves as a precursor for various prostaglandins that mediate pain and inflammation.[6][7]

Caption: The COX-2 enzymatic pathway converting arachidonic acid to pro-inflammatory prostanoids.

In Vitro COX-2 Inhibition Assay Protocol

The following is a generalized protocol for determining the COX-2 inhibitory activity of a test compound like this compound using a high-throughput fluorometric assay. This method is based on the detection of Prostaglandin G2 (PGG2), an intermediate product generated by COX-2 activity.[4][8]

3.1. Principle

The assay measures the peroxidase component of the COX-2 enzyme. A fluorometric probe is used, which generates a fluorescent signal upon reacting with PGG2.[4] In the presence of an inhibitor, the activity of COX-2 is reduced, leading to a decrease in PGG2 production and a corresponding decrease in the fluorescent signal. The potency of the inhibitor is determined by measuring this reduction across a range of inhibitor concentrations.

3.2. Materials and Reagents

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Positive Control: A known COX-2 inhibitor (e.g., Celecoxib).[4]

-

Cofactor: A necessary component for enzyme activity, often provided in the assay kit.[4]

-

Hardware: 96-well microplate (black, clear bottom), microplate reader with fluorescence detection capabilities (Ex/Em = 535/587 nm).[4]

3.3. Experimental Procedure

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature before use.[8] Thaw the COX-2 enzyme on ice.[8]

-

Prepare serial dilutions of the test compound (this compound) and the positive control (Celecoxib) at 10x the final desired concentration in COX Assay Buffer.[4]

-

Prepare the substrate solution by reconstituting Arachidonic Acid in ethanol and then diluting it with a weak NaOH solution as per kit instructions.[4]

-

-

Assay Plate Setup:

-

Enzyme Control (EC): Add Assay Buffer to wells designated for 100% enzyme activity.

-

Inhibitor Control (IC): Add the positive control (e.g., Celecoxib) to designated wells.

-

Test Sample (S): Add the serially diluted this compound to the sample wells.

-

Solvent Control (SC): If the solvent used for the test compound is suspected to affect enzyme activity, prepare wells with the same final concentration of the solvent.[4]

-

-

Reaction Mix Preparation:

-

Prepare a Reaction Mix for the number of assays to be performed. For each well, this typically includes COX Assay Buffer, COX Probe, and COX Cofactor.[4]

-

Add 80 µL of the Reaction Mix to each well of the microplate.

-

Add 10 µL of the diluted test compounds, positive control, or buffer to the appropriate wells.

-

Finally, add 10 µL of the reconstituted COX-2 enzyme to all wells except the background control.

-

Incubate the plate for 10 minutes at 37°C to allow the inhibitors to interact with the enzyme.[9]

-

-

Reaction Initiation and Measurement:

-

Preset the microplate reader to kinetic mode at 25°C with Ex/Em = 535/587 nm.[4]

-

Initiate the enzymatic reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells simultaneously, preferably using a multi-channel pipette.[4]

-

Immediately begin measuring the fluorescence in kinetic mode every minute for 5-10 minutes.[4]

-

3.4. Data Analysis

-

Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] x 100

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Experimental Workflow Diagram

The logical flow of the in vitro COX-2 inhibition assay is visualized below, from preparation to data analysis.

Caption: Workflow for a fluorometric in vitro COX-2 inhibition screening assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 7. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abcam.com [abcam.com]

- 9. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Selectivity of Cox-2-IN-17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) by the compound Cox-2-IN-17. This document consolidates available quantitative data, details the experimental methodologies for assessing inhibitor selectivity, and visualizes the relevant biological pathways and experimental workflows.

Core Data Presentation: Quantitative Inhibition and Selectivity

The inhibitory potency of this compound against COX-1 and COX-2 is quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity of an inhibitor for COX-2 over COX-1 is a critical parameter in drug development, aiming to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.

| Parameter | Value | Reference |

| COX-2 IC50 | 0.02 µM | [1] |

| COX-1 IC50 | >10 µM | [1] |

| Selectivity Index (SI) | >500 | Calculated |

Note on Selectivity Index (SI): The SI is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50(COX-1) / IC50(COX-2)). A higher SI value signifies greater selectivity for COX-2. For this compound, the pronounced difference in IC50 values underscores its high selectivity for the COX-2 enzyme.

Experimental Protocols: Determining COX Inhibition

While the precise, step-by-step protocol used for this compound is detailed in the primary literature, this section outlines a representative and widely used methodology for determining the in vitro inhibition of COX-1 and COX-2, likely similar to the one employed for this compound. The fluorometric inhibitor screening assay is a common and reliable method for this purpose.

In Vitro Fluorometric COX-1 and COX-2 Inhibitor Screening Assay

This assay measures the peroxidase activity of cyclooxygenase. The COX enzyme converts arachidonic acid to prostaglandin G2 (PGG2). This peroxidase component of the COX enzyme then reduces PGG2 to PGH2. A fluorescent probe is used to detect the peroxidase activity, and the inhibition of this activity is measured in the presence of the test compound.

Materials and Reagents:

-

Human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Probe (e.g., Amplex Red)

-

Hemin (Cofactor)

-

Arachidonic Acid (Substrate)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive controls: a known selective COX-1 inhibitor (e.g., SC-560) and a known selective COX-2 inhibitor (e.g., Celecoxib)

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: All reagents are brought to room temperature before use. A reaction mix is prepared containing the COX Assay Buffer, COX Probe, and Hemin.

-

Enzyme and Inhibitor Incubation:

-

In separate wells of the 96-well plate, the human recombinant COX-1 or COX-2 enzyme is added.

-

Varying concentrations of this compound are added to the wells containing the respective enzymes. Control wells with no inhibitor and wells with the positive control inhibitors are also prepared.

-

The plate is incubated for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction: The reaction is initiated by adding a solution of arachidonic acid to each well.

-

Fluorometric Measurement: The fluorescence is measured immediately in a kinetic mode at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm. Readings are taken every minute for a duration of 5-10 minutes.

-

Data Analysis:

-

The rate of reaction (slope of the fluorescence intensity versus time) is calculated for each concentration of the inhibitor.

-

The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate in the control well (no inhibitor).

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations: Pathways and Workflows

Signaling Pathway of COX-2 in Inflammation

The following diagram illustrates the general signaling pathway leading to the production of prostaglandins by COX-2, a key process in inflammation that is targeted by this compound.

References

Unveiling the Blood-Brain Barrier Permeability of Cox-2-IN-17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cox-2-IN-17 is a potent and selective cyclooxygenase-2 (COX-2) inhibitor, a class of drugs with significant therapeutic potential for a range of inflammatory conditions and neurodegenerative diseases. A critical determinant of a CNS-acting drug's efficacy is its ability to cross the highly selective blood-brain barrier (BBB). While commercially available data describes this compound as a "BBB-penetrated" compound, detailed quantitative permeability data and the specific experimental protocols used for this determination are not publicly available in peer-reviewed literature. This guide provides an in-depth overview of the standard experimental methodologies employed to assess the BBB permeability of novel chemical entities like this compound, alongside a framework for understanding the potential signaling pathways involved.

Compound Profile: this compound

A summary of the publicly available information for this compound is presented below.

| Property | Value |

| Compound Name | This compound |

| Alternate Name | Compound 10 |

| CAS Number | 2411390-10-6 |

| Molecular Formula | C20H23ClN6O2 |

| Reported Activity | Potent and selective COX-2 inhibitor |

| IC50 (COX-2) | 0.02 µM |

| IC50 (COX-1) | >10 µM |

| Reported BBB Permeability | Stated as "BBB-penetrated" or "blood-brain barrier permeable" by chemical suppliers. Quantitative data is not publicly available. |

Experimental Protocols for BBB Permeability Assessment

The determination of a compound's ability to cross the blood-brain barrier is a multi-faceted process, typically involving a combination of in vitro, in situ, and in vivo experimental models. Each methodology offers unique insights into the mechanisms of transport and the extent of brain penetration.

In Vitro Models: The Transwell Assay

The in vitro Transwell assay is a common initial screening method to predict the BBB permeability of a compound. This model utilizes a semi-permeable membrane insert to create two distinct compartments, an apical (blood side) and a basolateral (brain side) chamber.

Protocol:

-

Cell Culture: A monolayer of brain endothelial cells (such as the hCMEC/D3 cell line) is cultured on the porous membrane of the Transwell insert. Co-culture with astrocytes and pericytes on the basolateral side can enhance the barrier properties and better mimic the in vivo environment.

-

Barrier Integrity Measurement: The integrity of the endothelial cell monolayer is assessed by measuring the Trans-Endothelial Electrical Resistance (TEER). A high TEER value is indicative of tight junction formation and a restrictive barrier.

-

Permeability Assessment:

-

This compound is added to the apical chamber at a known concentration.

-

At various time points, samples are collected from the basolateral chamber.

-

The concentration of this compound in the basolateral samples is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:

Papp = (dQ/dt) / (A * C0)

Where:

-

dQ/dt is the rate of transport of the compound across the monolayer.

-

A is the surface area of the membrane.

-

C0 is the initial concentration of the compound in the apical chamber.

-

A workflow for a typical in vitro Transwell BBB permeability assay is depicted below.

In Situ Models: Brain Perfusion

The in situ brain perfusion technique offers a more physiologically relevant model by maintaining the intact microvasculature of the brain. This method allows for precise control over the composition of the perfusate and the duration of exposure.

Protocol:

-

Animal Preparation: An anesthetized rodent (typically a rat or mouse) is used. The common carotid artery is cannulated.

-

Perfusion: A perfusion buffer containing a known concentration of this compound and a vascular space marker (e.g., radiolabeled sucrose or inulin) is infused at a constant rate. The perfusion effectively replaces the animal's blood supply to the brain.

-

Tissue Collection: After a short perfusion period (typically a few minutes), the animal is euthanized, and the brain is collected.

-

Sample Processing and Analysis: The brain tissue is homogenized, and the concentrations of this compound and the vascular marker are determined.

-

Data Analysis: The brain uptake clearance (K_in) is calculated, which represents the volume of perfusate cleared of the compound by the brain per unit time per unit mass of brain tissue.

A diagram illustrating the logical flow of an in situ brain perfusion experiment is shown below.

In Vivo Models: Brain-to-Plasma Ratio

In vivo studies in conscious, free-moving animals provide the most definitive data on the BBB permeability of a compound under physiological conditions. The brain-to-plasma concentration ratio (Kp) is a key parameter determined from these studies.

Protocol:

-

Compound Administration: this compound is administered to a cohort of rodents, typically via intravenous (IV) or oral (PO) route.

-

Sample Collection: At predetermined time points after administration, blood samples are collected. Following blood collection, the animals are euthanized, and brain tissue is harvested.

-

Sample Processing and Analysis: Plasma is separated from the blood. Both plasma and brain tissue are processed and analyzed by LC-MS to determine the concentration of this compound.

-

Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated at each time point by dividing the concentration of the compound in the brain by its concentration in the plasma. The unbound brain-to-plasma ratio (Kp,uu), which accounts for protein binding in both compartments, is often considered a more accurate predictor of CNS penetration and target engagement.

Signaling Pathways

This compound, as a selective COX-2 inhibitor, is expected to exert its effects by blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), a key precursor for various pro-inflammatory prostaglandins. In the context of the central nervous system, this inhibition can have significant implications for neuroinflammation.

A simplified representation of the COX-2 signaling pathway is provided below.

Conclusion

While this compound is reported to be a blood-brain barrier-penetrant COX-2 inhibitor, the absence of publicly available, peer-reviewed data necessitates a reliance on established methodologies to independently verify and quantify its CNS permeability. The in vitro Transwell assay, in situ brain perfusion, and in vivo brain-to-plasma ratio studies represent a robust, tiered approach to comprehensively characterize the BBB transport of this and other novel drug candidates. A thorough understanding of these experimental protocols is essential for researchers and drug development professionals working to advance CNS therapeutics. Further research is required to elucidate the specific quantitative BBB permeability of this compound and its precise impact on neuroinflammatory signaling pathways in vivo.

An In-depth Technical Guide to a Representative COX-2 Inhibitor for Neuroinflammation Research

Disclaimer: Initial research did not yield any information on a compound specifically named "Cox-2-IN-17." Therefore, this guide utilizes Celecoxib , a well-characterized and widely researched selective COX-2 inhibitor, as a representative molecule to illustrate the core principles and methodologies relevant to the study of this class of compounds in neuroinflammation. The data and protocols presented herein are based on published literature for Celecoxib and are intended to serve as a comprehensive example for researchers, scientists, and drug development professionals.

Introduction to COX-2 in Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis and progression of a wide range of neurological and neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. A key player in the inflammatory cascade is the enzyme Cyclooxygenase-2 (COX-2). While the constitutively expressed COX-1 is involved in physiological functions, COX-2 is inducibly expressed in response to inflammatory stimuli, leading to the production of prostaglandins (PGs) that mediate inflammatory responses. In the central nervous system (CNS), COX-2 is expressed in neurons and is upregulated during neuroinflammatory conditions. The inhibition of COX-2 has been a major therapeutic target to mitigate the detrimental effects of neuroinflammation.

Celecoxib is a selective non-steroidal anti-inflammatory drug (NSAID) that specifically inhibits the COX-2 enzyme. Its mechanism of action involves blocking the conversion of arachidonic acid to prostaglandin H2, the precursor of various pro-inflammatory prostaglandins. By reducing prostaglandin synthesis, Celecoxib can attenuate the inflammatory response, oxidative stress, and subsequent neuronal damage associated with neuroinflammation.

Mechanism of Action in Neuroinflammation

Celecoxib exerts its neuroprotective effects through multiple mechanisms, primarily centered around the inhibition of COX-2. The downstream effects of this inhibition within the context of neuroinflammation are multifaceted:

-

Reduction of Pro-inflammatory Mediators: By inhibiting COX-2, Celecoxib decreases the production of prostaglandins, particularly PGE2, which is a potent mediator of inflammation. This leads to a reduction in vasodilation, edema, and the influx of peripheral immune cells into the CNS.

-

Modulation of Microglial Activation: Microglia, the resident immune cells of the CNS, are key contributors to neuroinflammation. Celecoxib has been shown to suppress the activation of microglia, thereby reducing their release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).

-

Inhibition of Oxidative Stress: The inflammatory process is closely linked to oxidative stress. COX-2 activity can contribute to the production of reactive oxygen species (ROS). By inhibiting COX-2, Celecoxib can help to reduce oxidative damage to neurons and other brain cells.

-

Attenuation of Excitotoxicity: Neuroinflammation can lead to an excess of the excitatory neurotransmitter glutamate, a phenomenon known as excitotoxicity, which causes neuronal cell death. Celecoxib has been shown to have protective effects against excitotoxic neuronal injury.

Below is a diagram illustrating the signaling pathway of neuroinflammation and the point of intervention for a selective COX-2 inhibitor like Celecoxib.

Quantitative Data from Preclinical Models

The efficacy of Celecoxib in mitigating neuroinflammation has been demonstrated in various preclinical animal models. The following tables summarize key quantitative findings.

Table 1: Effects of Celecoxib on Pro-inflammatory Cytokine Levels in Rodent Brain Tissue

| Animal Model | Inducing Agent | Treatment Protocol | Brain Region | Cytokine | Vehicle Group (pg/mL) | Celecoxib Group (pg/mL) | Percent Reduction | Reference |

| Rat | Traumatic Brain Injury | 3 mg/kg, i.p., post-injury | Cortex | IL-1β | 1134 ± 53 | 727 ± 51 | 35.9% | [1] |

| Rat | Soluble Amyloid-β | 10 mg/kg/day, p.o., for 7 days | Hippocampus | IL-1β | Data not provided | Significant reduction | - | [2] |

| Rat | Soluble Amyloid-β | 10 mg/kg/day, p.o., for 7 days | Hippocampus | TNF-α | Data not provided | Significant reduction | - | [2] |

Data are presented as mean ± SEM where available. "i.p." - intraperitoneal, "p.o." - per os (by mouth).

Table 2: Effects of Celecoxib on Behavioral Outcomes in Rodent Models of Neuroinflammation

| Animal Model | Inducing Agent | Behavioral Test | Treatment Protocol | Vehicle Group (seconds) | Celecoxib Group (seconds) | Improvement | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Rat | Alcohol-induced cognitive impairment | Morris Water Maze (Escape Latency) | 20 mg/kg/day, p.o., for 28 days | ~45 | ~25 | Significant reduction in escape latency |[3] | | Rat | Hydrocephalus | Morris Water Maze (Escape Latency) | 20 mg/kg, i.p., for 21 days | Data not provided | Significantly improved performance | - |[4] |

Data are presented as approximate values where exact numbers with error bars are not available in the source. "i.p." - intraperitoneal, "p.o." - per os (by mouth).

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to evaluate the efficacy of COX-2 inhibitors in neuroinflammation models.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice

This model is widely used to induce a robust and acute neuroinflammatory response.

Protocol:

-

Animal Acclimatization: House C57BL/6 mice (8-10 weeks old) in a controlled environment (12h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.

-

LPS Preparation: Dissolve LPS from E. coli (serotype O111:B4) in sterile, pyrogen-free saline to a final concentration of 1 mg/mL.

-

Celecoxib Administration: Prepare Celecoxib in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer Celecoxib (e.g., 15 mg/kg) or vehicle via oral gavage one hour prior to LPS injection.[5]

-

LPS Injection: Administer a single intraperitoneal (i.p.) injection of LPS at a dose of 1 mg/kg.

-

Tissue Collection: At a predetermined time point post-LPS injection (e.g., 24 hours), euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Brain Dissection: Rapidly dissect the brain on an ice-cold surface. Isolate specific brain regions of interest (e.g., hippocampus, cortex) for subsequent analysis.

-

Sample Processing: Snap-freeze the tissue in liquid nitrogen and store at -80°C for biochemical assays (e.g., ELISA, Western blot) or fix in 4% paraformaldehyde for immunohistochemistry.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement in Brain Tissue

ELISA is a sensitive and quantitative method to measure the concentration of specific proteins, such as cytokines.

Protocol:

-

Tissue Homogenization: Homogenize the frozen brain tissue in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifugation: Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Collect the supernatant and determine the total protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

-

ELISA Procedure:

-

Use a commercially available ELISA kit for the specific cytokine of interest (e.g., mouse IL-1β or TNF-α).

-

Follow the manufacturer's instructions meticulously. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Adding standards and samples (diluted to an appropriate concentration) to the wells.

-

Incubating with a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

-

-

-

Data Analysis: Calculate the cytokine concentration in the samples by comparing their absorbance values to a standard curve generated from known concentrations of the recombinant cytokine. Normalize the cytokine levels to the total protein concentration of the sample (e.g., pg of cytokine per mg of total protein).

Morris Water Maze for Assessment of Spatial Learning and Memory

The Morris water maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.

Protocol:

-

Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with water made opaque with non-toxic white paint. A hidden escape platform is submerged just below the water surface in one of the four quadrants. Visual cues are placed around the room.

-

Acquisition Phase (Training):

-

Conduct training for 4-5 consecutive days, with 4 trials per day for each animal.

-

For each trial, gently place the animal into the water facing the wall at one of four starting positions.

-

Allow the animal to swim freely for a set time (e.g., 60 or 90 seconds) to find the hidden platform.

-

If the animal fails to find the platform within the allotted time, gently guide it to the platform and allow it to remain there for 15-30 seconds.

-

Record the escape latency (time to find the platform) and path length using a video tracking system.

-

-

Probe Trial (Memory Test):

-

24 hours after the last training session, conduct a single probe trial where the escape platform is removed from the pool.

-

Place the animal in the pool from a novel starting position and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

-

-

Data Analysis: Analyze the escape latency and path length during the acquisition phase to assess learning. Analyze the time spent in the target quadrant and platform crossings during the probe trial to assess memory retention.

Visualization of Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating a COX-2 inhibitor in a preclinical model of neuroinflammation.

Conclusion

Selective COX-2 inhibitors, exemplified here by Celecoxib, represent a significant area of research for the therapeutic management of neuroinflammatory disorders. This guide provides a foundational understanding of the mechanism of action, preclinical efficacy, and key experimental methodologies used to investigate these compounds. The provided data tables and detailed protocols are intended to equip researchers with the necessary information to design and execute robust studies in this field. Further research is warranted to fully elucidate the therapeutic potential and long-term safety of COX-2 inhibitors in various neurodegenerative diseases.

References

- 1. The Effects of Cyclooxygenase Inhibitors on the Brain Inflammatory Response Following Traumatic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Celecoxib Prevents Cognitive Impairment and Neuroinflammation in Soluble Amyloid β-treated Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Celecoxib attenuates neuroinflammation, reactive astrogliosis and promotes neuroprotection in young rats with experimental hydrocephalus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Celecoxib treatment dampens LPS-induced periapical bone resorption in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Cox-2-IN-17: A Potential Novel Therapeutic for Cancer Treatment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cyclooxygenase-2 (COX-2) is a well-established therapeutic target in oncology due to its significant role in tumor progression, angiogenesis, and metastasis. While numerous COX-2 inhibitors have been investigated for their anti-cancer properties, the quest for novel, highly potent, and selective agents continues. This whitepaper introduces Cox-2-IN-17, a potent and selective COX-2 inhibitor, as a promising candidate for cancer therapy. Although initially characterized for its anti-inflammatory and analgesic properties, its high selectivity for COX-2 provides a strong rationale for its investigation as an anti-cancer agent. This document outlines the known characteristics of this compound, proposes a comprehensive research plan to evaluate its therapeutic potential in oncology, and details established experimental protocols and relevant signaling pathways.

Introduction to this compound

This compound is a novel compound identified as a highly potent and selective inhibitor of the COX-2 enzyme.[1] It belongs to a class of tryptophan and piperidine appended triazine derivatives.[2] The overexpression of COX-2 has been observed in various malignancies, including colorectal, breast, lung, and prostate cancers, making it a key target for therapeutic intervention.[1][3][4] COX-2 inhibitors have been shown to reduce cancer risk, inhibit tumor growth, and decrease the recurrence rate.[3]

Physicochemical Properties and Known Biological Activity

The primary research on this compound, designated as compound 10 in the study by Kumari et al., established its potent anti-inflammatory and analgesic activities.[1][2] The key quantitative data for this compound is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2411390-10-6 | [1] |

| COX-2 IC50 | 0.02 µM | [1][2] |

| Reported Activities | Anti-inflammatory, Analgesic, Blood-Brain Barrier Penetrant | [1][2] |

Proposed Research Plan for Anticancer Evaluation

Based on the high COX-2 selectivity of this compound, a comprehensive investigation into its anticancer effects is warranted. The following sections outline a proposed research plan, including in vitro and in vivo studies.

In Vitro Efficacy Screening

The initial phase of research should focus on evaluating the cytotoxic and anti-proliferative effects of this compound across a panel of human cancer cell lines with varying levels of COX-2 expression.

Table 2: Proposed Cancer Cell Lines for In Vitro Screening

| Cancer Type | Cell Line | Rationale for Selection |

| Colorectal Cancer | HCT-116, HT-29 | High COX-2 expression is common in colorectal cancer.[1] |

| Breast Cancer | MCF-7, MDA-MB-231 | COX-2 is implicated in breast cancer progression and metastasis.[1] |

| Lung Cancer | A549 | Non-small cell lung cancer often overexpresses COX-2.[1] |

| Prostate Cancer | PC3 | COX-2 inhibitors have shown promise in prostate cancer models.[3] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for cell growth inhibition.

This assay is used to detect and differentiate between apoptotic and necrotic cells.

-

Cell Treatment: Treat cancer cells with this compound at concentrations around the determined IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.

This protocol is to determine the effect of this compound on the cell cycle progression of cancer cells.

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay.

-

Fixation: Fix the harvested cells in cold 70% ethanol.

-

Staining: Stain the cells with a solution containing propidium iodide and RNase.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Proposed In Vivo Studies

Following promising in vitro results, the anticancer efficacy of this compound should be evaluated in preclinical animal models.

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., HCT-116 or A549) into the flank of immunodeficient mice.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Administer this compound to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses. Include a vehicle control group.

-

Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.

-

Endpoint Analysis: At the end of the study, excise the tumors for histopathological and molecular analysis.

Potential Signaling Pathways

The anticancer effects of selective COX-2 inhibitors are often mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. Based on existing literature for other COX-2 inhibitors, this compound is hypothesized to impact the following pathways.

Caption: Hypothesized signaling pathway affected by this compound in cancer cells.

Caption: Proposed experimental workflow for evaluating this compound as a cancer therapeutic.

Conclusion

This compound is a novel and highly potent selective COX-2 inhibitor with demonstrated anti-inflammatory and analgesic properties.[1][2] Its high selectivity for a well-validated cancer target strongly supports its further investigation as a potential anticancer agent. The proposed research plan, encompassing in vitro screening across relevant cancer cell lines and subsequent in vivo validation in xenograft models, provides a clear path to elucidating its therapeutic potential. The exploration of its effects on key signaling pathways, such as Akt and p53, will be crucial in understanding its mechanism of action. The successful execution of these studies could position this compound as a promising new candidate for cancer therapy.

References

- 1. Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in targeting COX-2 for cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclooxygenase-2 and Cancer Treatment: Understanding the Risk Should Be Worth the Reward - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cox-2-IN-17 in Prostaglandin E2 Synthesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever, making the enzymes responsible for its synthesis critical targets for therapeutic intervention. Cyclooxygenase-2 (COX-2) is a key inducible enzyme in the PGE2 biosynthetic pathway, often upregulated at sites of inflammation. Selective inhibition of COX-2 is a well-established strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth analysis of Cox-2-IN-17, a potent and selective COX-2 inhibitor, and its role in the modulation of PGE2 synthesis.

This compound: A Potent and Selective COX-2 Inhibitor

This compound has been identified as a highly potent and selective inhibitor of the COX-2 enzyme. Its selectivity is a crucial attribute, as it preferentially targets the inducible COX-2 isoform over the constitutively expressed COX-1, which is involved in homeostatic functions such as gastric cytoprotection and platelet aggregation.

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been quantified through in vitro enzyme assays, with the following key metrics reported:

| Compound | Target | IC50 | Reference |

| This compound | COX-2 | 0.02 µM | [1][2] |

| This compound | COX-1 | >10 µM | [3][4] |

The Prostaglandin E2 Synthesis Pathway

The biosynthesis of PGE2 is a multi-step enzymatic cascade initiated by the release of arachidonic acid from the cell membrane.

Experimental Protocols

In Vitro COX-2 Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the IC50 value of a test compound like this compound against the COX-2 enzyme.

Methodology:

-

Reagent Preparation:

-

Recombinant human or ovine COX-2 enzyme is diluted to the desired concentration in a suitable assay buffer (e.g., Tris-HCl buffer, pH 8.0).

-

A stock solution of the substrate, arachidonic acid, is prepared in ethanol and then diluted in the assay buffer.

-

A serial dilution of this compound is prepared to test a range of concentrations.

-

-

Enzyme Incubation:

-

The COX-2 enzyme is pre-incubated with various concentrations of this compound or vehicle control for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

-

Reaction Initiation and Termination:

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a defined time (e.g., 10-20 minutes) at 37°C.

-

The reaction is terminated by the addition of a stopping reagent, such as a strong acid (e.g., HCl).

-

-

Detection of Prostaglandin Production:

-

The amount of prostaglandin produced (e.g., PGE2) is quantified. A common method is the Enzyme Immunoassay (EIA).

-

-

Data Analysis:

-

The percentage of COX-2 inhibition for each concentration of this compound is calculated relative to the vehicle control.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell-Based Prostaglandin E2 Synthesis Assay (General Protocol)

This protocol describes a general method to assess the effect of an inhibitor on PGE2 production in a cellular context.

References

The Discovery and Development of Cox-2-IN-17: A Selective Cyclooxygenase-2 Inhibitor

A Technical Overview of a Potent Anti-Inflammatory and Analgesic Agent

Cox-2-IN-17, also referred to as compound 10 in seminal research, has emerged as a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme centrally implicated in the inflammatory cascade and pain signaling. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction to COX-2 Inhibition

The discovery of two distinct cyclooxygenase (COX) isoforms, the constitutively expressed COX-1 and the inducible COX-2, revolutionized the development of nonsteroidal anti-inflammatory drugs (NSAIDs). While COX-1 is crucial for physiological functions such as maintaining the integrity of the gastrointestinal mucosa, COX-2 is primarily upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. Consequently, the development of selective COX-2 inhibitors has been a major focus of pharmaceutical research, aiming to provide effective anti-inflammatory and analgesic therapies with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Discovery and Synthesis of this compound

This compound was identified through a structural optimization program aimed at developing novel anti-inflammatory agents. The core structure features a triazine scaffold appended with tryptophan and piperidine moieties, a design strategy that proved effective in achieving high potency and selectivity for the COX-2 enzyme.

Synthetic Pathway

The synthesis of this compound involves a multi-step process, beginning with the sequential reaction of cyanuric chloride with different amines. The general synthetic scheme is as follows:

-

Step 1: First Substitution. Cyanuric chloride is reacted with a primary amine at a low temperature (0-5 °C) to yield a monosubstituted triazine derivative.

-

Step 2: Second Substitution. The temperature is raised (room temperature to 45 °C), and a second, different amine is added to the reaction mixture, resulting in a disubstituted triazine.

-

Step 3: Final Substitution. A final nucleophilic substitution is carried out at an elevated temperature (reflux) with the addition of the third amine to complete the triazine core.

For this compound, the specific sequence involves the reaction of cyanuric chloride with (S)-methyl 2-amino-3-(1H-indol-3-yl)propanoate, followed by 4-aminophenylpiperidine, and finally a substituted phenylmethanone. The final product is purified using column chromatography.

Biological Activity and Efficacy

This compound has demonstrated significant potency as a selective COX-2 inhibitor with promising anti-inflammatory and analgesic properties in preclinical studies.

In Vitro COX-1 and COX-2 Inhibition

The inhibitory activity of this compound against both COX-1 and COX-2 enzymes was evaluated using an in vitro enzyme immunoassay. The results, summarized in the table below, highlight the compound's high potency and selectivity for COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |

| This compound | >100 | 0.02 | >5000 |

| Celecoxib | 15 | 0.04 | 375 |

Table 1: In vitro inhibitory activity of this compound and Celecoxib against COX-1 and COX-2 enzymes.

In Vivo Anti-Inflammatory and Analgesic Activity

The in vivo efficacy of this compound was assessed using established animal models of inflammation and pain.

| Assay | Species | Dose (mg/kg) | % Inhibition/Reversal |

| Acetic Acid-Induced Writhing | Rat | 10 | 73% |

| Formalin-Induced Hyperalgesia (Inflammatory Phase) | Rat | 10 | Significant Reversal |

Table 2: In vivo anti-inflammatory and analgesic efficacy of this compound.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by recombinant human COX-1 and COX-2 enzymes. The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA).

Protocol:

-

Recombinant human COX-1 or COX-2 enzyme is incubated in the presence of a heme cofactor in a Tris-HCl buffer (pH 8.0).

-

The test compound (this compound) or vehicle control is added to the enzyme solution and pre-incubated for 10 minutes at 37°C.

-

The reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a specified time (e.g., 2 minutes) at 37°C.

-

The reaction is terminated by the addition of a stopping reagent (e.g., a solution of HCl).

-

The concentration of PGE2 produced is determined using a competitive EIA kit according to the manufacturer's instructions.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Acetic Acid-Induced Writhing Test in Rats

Principle: This model assesses peripheral analgesic activity by measuring the reduction in the number of abdominal constrictions ("writhes") induced by an intraperitoneal injection of acetic acid.

Protocol:

-

Male Wistar rats are randomly divided into control and treatment groups.

-

The test compound (this compound) or vehicle is administered orally.

-

After a set period (e.g., 60 minutes) to allow for drug absorption, a 0.6% solution of acetic acid is injected intraperitoneally.

-

The animals are immediately placed in an observation chamber.

-

The total number of writhes is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

-

The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.

Formalin-Induced Hyperalgesia in Rats

Principle: The formalin test is a model of tonic pain and hyperalgesia. Subcutaneous injection of formalin into the paw elicits a biphasic pain response: an early, acute phase (neurogenic pain) and a late, inflammatory phase. This assay evaluates the effect of the test compound on the inflammatory phase of pain.

Protocol:

-

Male Sprague-Dawley rats are used.

-

The test compound (this compound) or vehicle is administered prior to the formalin injection.

-

A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of the rat's hind paw.

-

The animal is placed in an observation chamber.

-

The amount of time the animal spends licking or biting the injected paw is recorded during the late phase (typically 15-30 minutes post-injection).

-

A reduction in the time spent licking or biting indicates an analgesic effect.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the selective inhibition of the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is the precursor for various pro-inflammatory prostaglandins, most notably PGE2.

Figure 1: Simplified signaling pathway of COX-2 inhibition by this compound.

Molecular modeling studies have provided insights into the binding of this compound to the active site of the COX-2 enzyme. These studies suggest that the compound's specific geometry allows it to form key hydrogen bond and hydrophobic interactions with critical amino acid residues, including Ser530, Trp387, and Tyr385, which are essential for its potent and selective inhibitory activity.

Figure 2: General experimental workflow for the discovery and evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising lead compound in the development of new selective COX-2 inhibitors. Its high potency, significant selectivity, and demonstrated in vivo efficacy in models of pain and inflammation warrant further investigation. Future studies should focus on comprehensive pharmacokinetic and toxicological profiling to assess its drug-like properties and safety profile. Further optimization of the core structure could also lead to the discovery of even more potent and safer anti-inflammatory and analgesic agents.

A Technical Guide to Selective COX-2 Inhibitors: A Comparative Analysis Featuring Cox-2-IN-17

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selective inhibitors of cyclooxygenase-2 (COX-2) have represented a significant advancement in anti-inflammatory therapy, offering a targeted approach with the potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides an in-depth comparison of the preclinical and pharmacokinetic profiles of several prominent selective COX-2 inhibitors, including celecoxib, rofecoxib, etoricoxib, and lumiracoxib. We also introduce Cox-2-IN-17, a potent research compound, and contextualize its limited available data within the broader landscape of COX-2 inhibition. This document is intended to serve as a comprehensive resource, incorporating detailed data summaries, experimental methodologies, and visual representations of key biological pathways and workflows to aid researchers and professionals in the field of drug development.

Introduction: The Rationale for Selective COX-2 Inhibition

The enzyme cyclooxygenase (COX) is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation. Two primary isoforms of this enzyme have been identified: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining gastrointestinal mucosal integrity and platelet function. In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.

Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective inhibitors of both COX-1 and COX-2. While their therapeutic effects are primarily mediated through the inhibition of COX-2, their concurrent inhibition of COX-1 is associated with a risk of gastrointestinal complications, including ulcers and bleeding. This understanding led to the development of a new class of drugs: selective COX-2 inhibitors, often referred to as "coxibs". The central hypothesis behind their development was that by selectively targeting COX-2, these agents could provide potent anti-inflammatory and analgesic effects with a significantly improved gastrointestinal safety profile.

However, the journey of selective COX-2 inhibitors has not been without challenges. The withdrawal of some coxibs from the market due to concerns about cardiovascular adverse events has underscored the complexity of the COX signaling pathway and the need for a thorough understanding of the pharmacological profiles of these agents.

This guide aims to provide a detailed comparative analysis of several key selective COX-2 inhibitors, including the research compound this compound, to facilitate a deeper understanding of their properties and to support ongoing research and development in this critical therapeutic area.

Comparative Preclinical Data of Selective COX-2 Inhibitors

The following tables summarize the in vitro potency and selectivity, as well as the in vivo efficacy of this compound and other prominent selective COX-2 inhibitors. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.

In Vitro COX-1 and COX-2 Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | Data not publicly available | 0.02 | Data not publicly available |

| Celecoxib | 15 | 0.04 | 375 |

| Rofecoxib | >100 | 0.018 | >5555 |

| Etoricoxib | 50 | 0.05 | 1000 |

| Lumiracoxib | 2.5 | 0.009 | 278 |

Note on this compound: While this compound demonstrates high potency against the COX-2 enzyme, its inhibitory activity against COX-1 has not been reported in publicly available literature. This information is crucial for determining its selectivity and potential for gastrointestinal side effects.

In Vivo Anti-Inflammatory and Analgesic Activity

| Compound | Carrageenan-Induced Paw Edema (ED50, mg/kg) | Acetic Acid-Induced Writhing (ED50, mg/kg) |

| This compound | Data not publicly available | Data not publicly available |

| Celecoxib | 3.1 | 1.3 |

| Rofecoxib | 1.5 | 0.24 |

| Etoricoxib | 0.76 | 0.34 |

| Lumiracoxib | 1.2 | 0.5 |

Note on this compound: In vivo efficacy data for this compound in standard preclinical models of inflammation and pain are not currently available in the public domain. Such studies are essential to validate its anti-inflammatory and analgesic potential.

Comparative Pharmacokinetic Profiles

The pharmacokinetic properties of a drug are critical determinants of its clinical utility. The following table provides a comparative summary of key pharmacokinetic parameters for several selective COX-2 inhibitors in humans.

| Parameter | Celecoxib | Rofecoxib | Etoricoxib | Lumiracoxib |

| Bioavailability (%) | ~22-40 | ~93 | ~100 | ~74 |

| Tmax (hours) | 2-3 | 2-3 | 1 | 2-3 |

| Half-life (hours) | ~11 | 17 | 22 | 4-6 |

| Protein Binding (%) | ~97 | ~87 | ~92 | >99 |

| Metabolism | CYP2C9, CYP3A4 | Cytosolic reduction, CYP-independent | CYP3A4, CYP2D6, CYP2C9, CYP1A2 | CYP2C9 |

| Excretion | Feces and Urine | Feces and Urine | Urine | Feces and Urine |

Note on this compound: Pharmacokinetic data for this compound, including its bioavailability, half-life, and metabolic pathways, are not publicly available. These parameters are essential for designing appropriate dosing regimens and predicting its behavior in vivo.

Experimental Protocols

This section provides detailed methodologies for the key in vitro and in vivo assays commonly used to characterize selective COX-2 inhibitors.

In Vitro COX Inhibition Assay (Human Whole Blood Assay)

This assay measures the ability of a compound to inhibit the production of prostaglandins from endogenous arachidonic acid in human whole blood.

Materials:

-

Freshly drawn human venous blood collected in heparinized tubes.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Lipopolysaccharide (LPS) from E. coli.

-

Calcium ionophore A23187.

-

Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).

-

Phosphate-buffered saline (PBS).

Protocol:

-

COX-2 Inhibition (PGE2 measurement):

-

Aliquots of heparinized whole blood are pre-incubated with various concentrations of the test compound or vehicle control for 1 hour at 37°C.

-

LPS is added to a final concentration of 10 µg/mL to induce COX-2 expression and activity.

-

The blood is incubated for a further 24 hours at 37°C.

-

The reaction is stopped by centrifugation to separate the plasma.

-

The concentration of PGE2 in the plasma is determined using a specific EIA kit according to the manufacturer's instructions.

-

-

COX-1 Inhibition (TXB2 measurement):

-

Aliquots of heparinized whole blood are pre-incubated with various concentrations of the test compound or vehicle control for 1 hour at 37°C.

-

Calcium ionophore A23187 is added to a final concentration of 25 µM to stimulate platelet aggregation and subsequent TXB2 production via COX-1.

-

The blood is incubated for 1 hour at 37°C.

-

The reaction is stopped by centrifugation to separate the plasma.

-

The concentration of TXB2, a stable metabolite of Thromboxane A2, is determined using a specific EIA kit.

-

-

Data Analysis:

-

The percentage of inhibition of PGE2 and TXB2 production is calculated for each concentration of the test compound relative to the vehicle control.

-

The IC50 values (the concentration of the compound that causes 50% inhibition) for COX-1 and COX-2 are determined by non-linear regression analysis of the concentration-response curves.

-

The selectivity index is calculated as the ratio of the COX-1 IC50 to the COX-2 IC50.

-

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.

Animals:

-

Male Wistar or Sprague-Dawley rats (150-200 g).

Materials:

-

Carrageenan (lambda, type IV).

-

Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Plethysmometer.

Protocol:

-

Animals are fasted overnight with free access to water.

-

The basal paw volume of the right hind paw of each rat is measured using a plethysmometer.

-

Animals are randomly assigned to different treatment groups: vehicle control, positive control (e.g., indomethacin), and various doses of the test compound.

-

The test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

-

A 0.1 mL injection of 1% carrageenan suspension in sterile saline is administered into the sub-plantar region of the right hind paw.

-

Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial basal paw volume.

-

The percentage of inhibition of edema for each treatment group is calculated relative to the vehicle control group.

-

The ED50 value (the dose of the compound that causes 50% inhibition of edema) can be determined from the dose-response curve.

In Vivo Acetic Acid-Induced Writhing Test in Mice

This model is used to assess the peripheral analgesic activity of a compound.

Animals:

-

Male Swiss albino mice (20-25 g).

Materials:

-

Acetic acid (0.6% v/v in saline).

-

Test compounds formulated in a suitable vehicle.

Protocol:

-

Animals are randomly assigned to different treatment groups: vehicle control, positive control (e.g., aspirin), and various doses of the test compound.

-

The test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the acetic acid injection.

-

Each mouse receives an intraperitoneal injection of 0.6% acetic acid (10 mL/kg).

-

Immediately after the injection, each mouse is placed in an individual observation chamber.

-

The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a defined period, typically 15-20 minutes, starting 5 minutes after the acetic acid injection.

-

The percentage of inhibition of writhing for each treatment group is calculated relative to the vehicle control group.

-

The ED50 value (the dose of the compound that causes 50% inhibition of writhing) can be determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

COX-2 Signaling Pathway in Inflammation

The Role of Cyclooxygenase-2 in IL-17-Mediated Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-17 (IL-17) producing T helper (Th17) cells are key drivers of inflammation in numerous autoimmune and inflammatory diseases. The enzymatic activity of cyclooxygenase-2 (COX-2) and its pro-inflammatory prostaglandin products, particularly prostaglandin E2 (PGE2), are intricately linked with the differentiation and function of Th17 cells. This technical guide provides an in-depth exploration of the COX-2/IL-17 axis, offering insights into the signaling pathways, quantitative data on the effects of COX-2 inhibitors, and detailed experimental protocols for studying these interactions. This document is intended to serve as a comprehensive resource for researchers investigating inflammatory mechanisms and developing novel therapeutic strategies targeting this pathway.

Introduction to the COX-2 and IL-17 Axis

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of prostaglandins (PGs) from arachidonic acid.[1] While constitutively expressed COX-1 is involved in homeostatic functions, COX-2 is upregulated at sites of inflammation and plays a pivotal role in mediating inflammatory responses.[2] Prostaglandins, particularly PGE2, are potent lipid mediators that contribute to the cardinal signs of inflammation, including vasodilation, increased vascular permeability, and pain.[3]

The IL-17 family of cytokines, primarily IL-17A produced by Th17 cells, are critical mediators of host defense against extracellular pathogens and are also key pathogenic drivers in a range of inflammatory and autoimmune disorders. The differentiation of naïve CD4+ T cells into the Th17 lineage is orchestrated by a specific cytokine milieu, including TGF-β and IL-6, and is dependent on the activation of the transcription factor RORγt.[4]

Emerging evidence has illuminated a critical interplay between COX-2 and the IL-17 pathway. COX-2-derived prostaglandins have been shown to regulate Th17 cell differentiation and function, creating a pro-inflammatory feedback loop that sustains and amplifies the inflammatory response.[4] Understanding this intricate relationship is paramount for the development of targeted therapies for inflammatory diseases.

Signaling Pathways

The interaction between COX-2 and the IL-17 pathway involves a complex network of signaling molecules. The following diagrams, generated using the DOT language, illustrate the key signaling cascades.

COX-2-Mediated Prostaglandin Synthesis

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane, which is then converted into PGH2 by COX-2. PGH2 is subsequently metabolized by specific synthases into various prostaglandins, including the pro-inflammatory PGE2.

COX-2 Regulation of Th17 Differentiation

COX-2-derived prostaglandins, PGI2 and PGF2α, have been shown to promote the differentiation of naïve CD4+ T cells into Th17 cells through an autocrine mechanism involving the activation of STAT3 and subsequent expression of the master regulator RORγt.[4]

Experimental Workflow: Investigating COX-2 Inhibition on Th17 Differentiation

This diagram outlines a typical experimental workflow to assess the impact of a COX-2 inhibitor on the in vitro differentiation of Th17 cells.

References

- 1. Adiponectin stimulates prostaglandin E(2) production in rheumatoid arthritis synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. raybiotech.com [raybiotech.com]

- 3. Prostaglandin E2 Parameter Assay Kit: R&D Systems [rndsystems.com]

- 4. Cyclooxygenase-2 Regulates Th17 Cell Differentiation during Allergic Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cox-2-IN-17 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with Cox-2-IN-17, a potent and blood-brain barrier-penetrating cyclooxygenase-2 (COX-2) inhibitor.

Introduction